molecular formula C11H16O B7802136 (R)-(-)-10-Methyl-1(9)-octal-2-one

(R)-(-)-10-Methyl-1(9)-octal-2-one

Cat. No. B7802136
M. Wt: 164.24 g/mol
InChI Key: OHERZLWVBJCXOF-LLVKDONJSA-N
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Description

(R)-(-)-10-Methyl-1(9)-octal-2-one is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • (R)-(-)-10-Methyl-1(9)-octal-2-one has been studied for its synthesis and properties. For instance, Revial and Pfau (2003) explored its synthesis using (S)-(−)-α-methylbenzylamine and methyl vinyl ketone, highlighting its role in addition, alkylation, and annulation reactions, among others (Revial & Pfau, 2003). Similarly, Smith et al. (1998) synthesized (R)-(−)-10-methyl-Δ1(9)-octalin and studied its racemization and stereochemical properties on metal catalysts (Smith, Wang, Song, & Jackson, 1998).

Applications in Organic Synthesis

  • The compound has been used in the synthesis of other complex molecules. For example, Rossi et al. (1985) utilized it for synthesizing enantiomers of the sex pheromone of Diabrotica Undecimpunctata Howardi, demonstrating its utility in synthesizing biologically active compounds (Rossi, Carpita, & Chini, 1985).

Chemical Analysis and Catalysis

  • In the field of chemical analysis and catalysis, Okamoto, Hayashi, and Rawal (2008) investigated chiral dienes possessing the bicyclo[2.2.2]octadiene framework, where (R)-alpha-phellandrene (related to the compound ) was used in asymmetric conjugate addition reactions (Okamoto, Hayashi, & Rawal, 2008).

Structural and Spectroscopic Studies

  • Curl (1959) performed structural and spectroscopic studies on methyl formate, where the analysis of rotational constants and molecular structure provided insights relevant to compounds like (R)-(-)-10-Methyl-1(9)-octal-2-one (Curl, 1959).

properties

IUPAC Name

(4aR)-4a-methyl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h8H,2-7H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHERZLWVBJCXOF-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1=CC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCCC1=CC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-10-Methyl-1(9)-octal-2-one
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